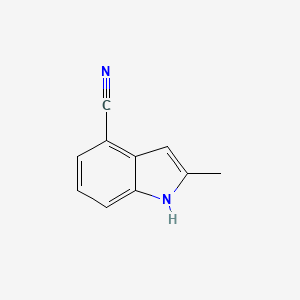
2-Methyl-1H-indole-4-carbonitrile
Übersicht
Beschreibung
“2-Methyl-1H-indole-4-carbonitrile” is a chemical compound with the IUPAC name 2-methyl-1H-indole-4-carbonitrile . It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Synthesis Analysis
There are several papers that discuss the synthesis of compounds similar to “2-Methyl-1H-indole-4-carbonitrile”. For example, one paper discusses the design and synthesis of 1H-indole-2-carboxamide derivatives . Another paper discusses the design, synthesis, crystal structure, and DFT analysis of 1-(1,2,2-trisubstituted ethyl)-1H-indole-2-carboxamides .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-indole-4-carbonitrile” consists of a 1H-indole ring with a methyl group at the 2-position and a carbonitrile group at the 4-position . The InChI code for this compound is 1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1H-indole-4-carbonitrile” include a molecular weight of 156.19 . It is a solid at room temperature and should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
Key Intermediate in Synthesis of Selective Androgen Receptor Modulators : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, closely related to 2-Methyl-1H-indole-4-carbonitrile, has been identified as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis of this compound starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate was developed (Boros, Kaldor & Turnbull, 2011).
Synthesis via Vinylnitrene Cyclization : The synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, another closely related compound, was achieved through an azide decomposition to form the indole ring. This synthesis demonstrates a method to prepare derivatives of 2-Methyl-1H-indole-4-carbonitrile (Adams, Press & Degan, 1991).
Domino One-Pot Synthesis of Pyrans : A library of novel pyrans, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were synthesized via a domino one-pot three-component reaction. This method offers significant advantages like simplicity and high yield, showcasing the versatility of indole-4-carbonitriles in chemical synthesis (Sivakumar, Kanchithalaivan & Kumar, 2013).
Catalysis in Indole Synthesis : The compound was used in a DBU-catalyzed alkyne-imidate cyclization for the synthesis of 1-Alkoxypyrazino[1,2- a]indoles, indicating its utility in catalytic processes (Festa et al., 2018).
Cross-Coupling Reactions for Functionalization : A method for the preparation of polysubstituted indole-2-carbonitriles, similar to 2-Methyl-1H-indole-4-carbonitrile, was developed. This method employed cross-coupling reactions, highlighting the chemical versatility of the compound (Hrizi et al., 2021).
Study of Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were investigated, providing insights into their chemical behavior and potential applications (Lakhdar et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The future directions of “2-Methyl-1H-indole-4-carbonitrile” and similar compounds could involve further exploration of their inhibitory properties against various enzymes and proteins . Additionally, the Suzuki cross-coupling reaction, which produces biaryls, has proven to be popular in recent times and could be further explored .
Eigenschaften
IUPAC Name |
2-methyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZLOOFONQYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-indole-4-carbonitrile | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

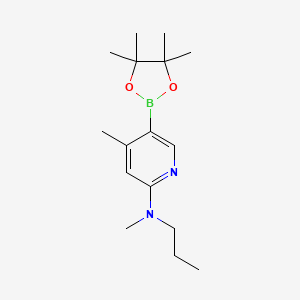
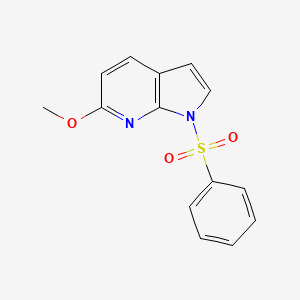

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)
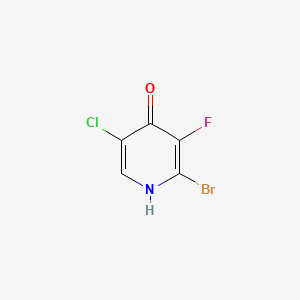
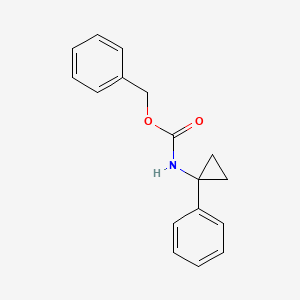

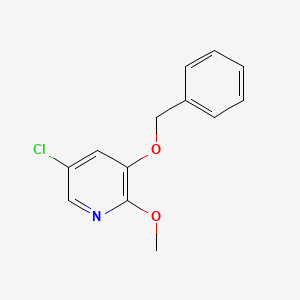
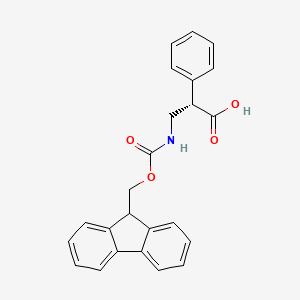
![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)
![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)